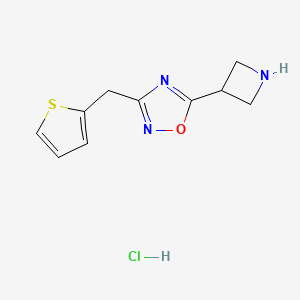
4-(1H-pyrrole-3-carbonyl)benzoic acid
Overview
Description
4-(1H-pyrrole-3-carbonyl)benzoic acid is a chemical compound with the CAS Number: 1376039-74-5 . It has a molecular weight of 215.21 and its IUPAC name is 4-(1H-pyrrol-3-ylcarbonyl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 4-(1H-pyrrole-3-carbonyl)benzoic acid is C12H9NO3 . The InChI code is 1S/C12H9NO3/c14-11(10-5-6-13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,13H,(H,15,16) . The compound has a topological polar surface area of 70.2 Ų and a complexity of 282 .Physical And Chemical Properties Analysis
4-(1H-pyrrole-3-carbonyl)benzoic acid has a molecular weight of 215.20 g/mol . It has a XLogP3-AA value of 1.6 , indicating its partition coefficient between octanol and water. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 .Scientific Research Applications
4-(1H-pyrrole-3-carbonyl)benzoic acid: A Comprehensive Analysis: Pyrrole derivatives are a significant class of compounds with a wide range of applications in various scientific fields. While specific information on “4-(1H-pyrrole-3-carbonyl)benzoic acid” is limited, we can infer potential applications based on the general uses of pyrrole and its derivatives. Below are detailed sections on six unique applications:
Medicinal Chemistry
Pyrrole derivatives are integral in creating therapeutically active compounds. They serve as building blocks for fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, and antitumor agents . Given its structural similarity, “4-(1H-pyrrole-3-carbonyl)benzoic acid” could potentially be used in the synthesis of these medicinal compounds.
Material Science
In material science, pyrrole derivatives contribute to the development of new materials with desirable electrical and mechanical properties. They are used in creating conductive polymers and as intermediates in synthesizing natural products . “4-(1H-pyrrole-3-carbonyl)benzoic acid” may find its application here as a precursor or an intermediate.
Catalysis
Pyrrole structures are involved in catalysis, particularly in processes that require stable and efficient catalysts . The specific compound could be explored for its catalytic properties in various chemical reactions.
Drug Discovery
The pyrrole moiety is often present in molecules that interact with biological systems, making it valuable in drug discovery efforts . “4-(1H-pyrrole-3-carbonyl)benzoic acid” could be a candidate for drug development programs targeting various diseases.
Synthesis of Heteroaromatic Compounds
Pyrroles are essential in synthesizing heteroaromatic compounds, which have diverse applications across different fields of chemistry and biology . The subject compound could be used to synthesize complex heteroaromatic structures.
Analytical Chemistry
Derivatives of pyrrole can be used as analytical reagents or standards in chemical analysis due to their distinct chemical properties . “4-(1H-pyrrole-3-carbonyl)benzoic acid” might be used in analytical methods such as NMR, HPLC, LC-MS, and UPLC.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(1H-pyrrole-3-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11(10-5-6-13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODZICSEOKUQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrole-3-carbonyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)
![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)
methanol](/img/structure/B1377765.png)
![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)
![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)
![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)
![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)

![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)

